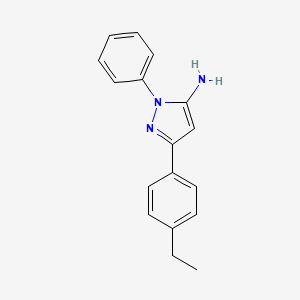

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-ethylbenzaldehyde with phenylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or ethylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde

- 1-phenyl-3-(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for targeted research and applications.

Activité Biologique

3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has attracted significant attention due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with ethyl and phenyl groups, which may contribute to its biological properties.

Recent studies have indicated that compounds similar to this compound exhibit multiple mechanisms of action:

- Inhibition of Tyrosine Kinase : It has been shown that certain pyrazole derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. For instance, one study demonstrated that a related compound significantly inhibited VEGFR-2 activity, leading to reduced tumor proliferation in vivo by approximately 50% .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Specifically, it was found to upregulate genes such as P53 and Bax while downregulating Bcl-2, which is crucial for cell survival .

- Cell Cycle Arrest : Research indicates that treatment with pyrazole derivatives can lead to cell cycle arrest at the S-phase, further contributing to their anti-cancer effects .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits potent anti-cancer activity across various cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| PC3 (Prostate) | 1.24 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 0.85 | Cell cycle arrest |

| HCT116 (Colon) | 2.15 | Inhibition of VEGFR-2 |

These findings suggest a promising therapeutic potential for this compound in treating different types of cancer.

In Vivo Studies

In vivo studies have corroborated the in vitro findings. For example, administration of a related pyrazole compound led to a significant reduction in tumor weight in mouse models, supporting its efficacy as an anti-cancer agent .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole-based compounds:

- Prostate Cancer Model : A study involving PC3 cells revealed that treatment with a pyrazole derivative resulted in a 55.2-fold increase in apoptotic cell death compared to control groups. This was associated with significant alterations in gene expression related to apoptosis .

- Breast Cancer Treatment : Another investigation focused on MDA-MB-231 cells demonstrated that similar compounds could effectively inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways .

Propriétés

IUPAC Name |

5-(4-ethylphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-2-13-8-10-14(11-9-13)16-12-17(18)20(19-16)15-6-4-3-5-7-15/h3-12H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEMXJKQJNWHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323307 | |

| Record name | 5-(4-ethylphenyl)-2-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831314 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956453-62-6 | |

| Record name | 5-(4-ethylphenyl)-2-phenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.